molecular formula C18H32S B052671 3-Tetradecylthiophene CAS No. 110851-66-6

3-Tetradecylthiophene

Cat. No. B052671
M. Wt: 280.5 g/mol
InChI Key: CAEIOINMYGTXNS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene derivatives often involves strategic functionalization to introduce alkyl chains at specific positions on the thiophene ring. For instance, the synthesis of poly(3-octadecylthiophene) involves the chemical and electrochemical polymerization of 3-octadecylthiophene, highlighting a method that could potentially be adapted for the synthesis of "3-Tetradecylthiophene" (Calado et al., 2008).

Molecular Structure Analysis

The molecular structure of thiophene derivatives is crucial in determining their electronic and optical properties. Research on tetra[2,3-thienylene], a thiophene-fused annulene, demonstrates the impact of thiophene ring fusion on molecular structure and subsequent electronic properties, which can be insightful for understanding the structural implications of substituting a tetradecyl chain at the 3-position of thiophene (Marsella et al., 2002).

Chemical Reactions and Properties

Thiophene derivatives participate in various chemical reactions, influenced by their unique electronic structures. For example, programmed synthesis techniques have been developed for the sequential C-H arylation of thiophenes, which could be applicable to the functionalization and further chemical manipulation of "3-Tetradecylthiophene" (Yanagisawa et al., 2009).

Physical Properties Analysis

The physical properties of thiophene derivatives, such as solubility and melting point, are significantly affected by the length and position of the alkyl chain. Studies on poly(3-alkylthiophenes) reveal that side-chain crystallization occurs in films when the alkyl groups contain 12 or more carbon atoms, which is relevant for understanding the physical properties of "3-Tetradecylthiophene" (Hsu et al., 1993).

Chemical Properties Analysis

The chemical properties of "3-Tetradecylthiophene," such as reactivity and stability, can be inferred from studies on similar thiophene derivatives. For instance, the synthesis and characterization of poly(3-hexylthiophene)-modified TiO2 highlight the photocatalytic activities of thiophene-based materials, suggesting potential chemical functionalities of "3-Tetradecylthiophene" in various applications (Wang et al., 2009).

Scientific Research Applications

3-Tetradecylthiophene is a chemical compound with the molecular formula C18H32S . It is used in various scientific fields, particularly in the synthesis of polymers and in material science .

Another related compound, poly(2,5-bis(3-tetradecylthiophene-2-yl)thieno[3,2-b]thiophene) (PBTTT-C14), has been studied for its molecular-scale packing structure in films .

  • Thermoelectric Properties of Conjugated Polymer/Carbon Nanotube Composites

    • Summary: Poly[2,5-bis(3-tetradecylthiophene-2-yl)thieno[3,2-b]thiophene] (PBTTT) has been used in the study of thermoelectric properties of conjugated polymer/carbon nanotube composites .
    • Method: The study combined experimental approaches with molecular dynamics simulations to reveal the contribution of the polymers to the thermoelectric properties at inter-tube junctions between adjacent carbon nanotubes .
    • Results: The study found that PBTTT can mediate effective intramolecular charge transport along backbone chains at inter-tube junctions .
  • Field-Effect Transistors

    • Summary: Poly(2,5-bis(3-tetradecylthiophene-2-yl)thieno[3,2-b]thiophene) (pBTTT) has been used in the fabrication of top-gate field-effect transistors .
    • Method: The device performance was improved by introducing a fluorinated alkyl-thiol, 1H, 1H, 2H, 2H-perfluorodecanethiol (PFDT), on the gold source-drain contacts .
    • Results: The optimized device exhibited a high field-effect mobility above 0.4 cm²V⁻¹s⁻¹ and low contact resistance of 0.45 MΩ at the gate voltage of -0 V .
  • Organic Solar Cells

    • Summary: 3-Tetradecylthiophene has potential applications in organic solar cells due to its high absorption coefficient and good thermal stability .
    • Method: While the specific methods of application are not detailed, it is likely that 3-Tetradecylthiophene would be used in the active layer of the solar cell, where it would absorb sunlight and generate charge carriers .
    • Results: The specific results or outcomes of this application are not provided in the available information .
  • Thermoelectric Properties of Conjugated Polymer/Carbon Nanotube Composites

    • Summary: Poly[2,5-bis(3-tetradecylthiophene-2-yl)thieno[3,2-b]thiophene] (PBTTT) has been used in the study of thermoelectric properties of conjugated polymer/carbon nanotube composites .
    • Method: The study combined experimental approaches with molecular dynamics simulations to reveal the contribution of the polymers to the thermoelectric properties at inter-tube junctions between adjacent carbon nanotubes .
    • Results: The study found that PBTTT can mediate effective intramolecular charge transport along backbone chains at inter-tube junctions .
  • Field-Effect Transistors

    • Summary: Poly(2,5-bis(3-tetradecylthiophene-2-yl)thieno[3,2-b]thiophene) (pBTTT) has been used in the fabrication of top-gate field-effect transistors .
    • Method: The device performance was improved by introducing a fluorinated alkyl-thiol, 1H, 1H, 2H, 2H-perfluorodecanethiol (PFDT), on the gold source-drain contacts .
    • Results: The optimized device exhibited a high field-effect mobility above 0.4 cm²V⁻¹s⁻¹ and low contact resistance of 0.45 MΩ at the gate voltage of -0 V .
  • Organic Solar Cells

    • Summary: 3-Tetradecylthiophene has potential applications in organic solar cells due to its high absorption coefficient and good thermal stability .
    • Method: While the specific methods of application are not detailed, it is likely that 3-Tetradecylthiophene would be used in the active layer of the solar cell, where it would absorb sunlight and generate charge carriers .
    • Results: The specific results or outcomes of this application are not provided in the available information .

Safety And Hazards

3-Tetradecylthiophene is harmful if swallowed and may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is advised .

Future Directions

While specific future directions for 3-Tetradecylthiophene were not found in the search results, it is used in the development of organic thin film transistors for possible selective sensing of toxic ammonia gas at 25°C . This suggests potential applications in the field of sensor technology.

properties

IUPAC Name

3-tetradecylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-15-16-19-17-18/h15-17H,2-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAEIOINMYGTXNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC1=CSC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

110851-67-7
Record name Thiophene, 3-tetradecyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110851-67-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID50565159
Record name 3-Tetradecylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50565159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Tetradecylthiophene

CAS RN

110851-66-6
Record name 3-Tetradecylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50565159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of 3-bromothiophene (81.5 g, 0.5 mol) and [1,3-bis(diphenylphosphino)propane]-dichloronickel(II) (dppp) in 300 mL of dry ethyl ether, tetradecylmagnesium bromide (560 mL, 0.56 mol) was added dropwise. The mixture was then refluxed overnight and cooled in an ice bath. A 5% HCl solution was added to destroy the unreacted Grignard reagents. The organic layer was separated from the water layer in a separation funnel. The ether solution was then washed with NaHCO3 solution (100 mL), brine (2×100 mL), and water (100 mL) and dried over anhydrous MgSO4. After the ether was removed, the organic residue was vacuum distilled (101° C./3 mmHg) to give 3-tetradecylthiophene: 85 g, yield 75.9%. 1H NMR: ä 7.23 (m, 1H), 6.93 (m, 1H), 2.62 (t, 2H), 1.64-1.26 (m, 16H), 0.88 (t, 3H).
Quantity
81.5 g
Type
reactant
Reaction Step One
Quantity
560 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
75.9%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
131
Citations
HC Ko, S Park, H Lee - Synthetic metals, 2004 - Elsevier
Two single- and a dual-type electrochromic devices (ECDs) based on poly(3-tetradecylthiophene) (PTDT) and poly(3,4-ethylenedioxythiophene) (PEDOT) with lithium salt in PMMA gel-…
Number of citations: 21 www.sciencedirect.com
M Cha, WE Torruellas, D Neher… - … Optical Properties of …, 1993 - spiedigitallibrary.org
We demonstrate that the Maker fringe technique can be applied to third order frequency mixing experiments designed to measure the electronic (chi) (3 )(-(omega) 3 ;(omega) 1 ,(omega…
Number of citations: 4 www.spiedigitallibrary.org
WP Hsu, K Levon, KS Ho, AS Myerson… - Macromolecules, 1993 - ACS Publications
… The disordering of the side chain upon melting results in a large increase in the amount of hexane vapor absorbed by poly(3-tetradecylthiophene) (PTDT) when the temperature is …
Number of citations: 114 pubs.acs.org
A de la Fuente Vornbrock, D Sung, H Kang… - Organic …, 2010 - Elsevier
… Gravure is utilized to deposit thin, smooth, and narrow metal lines ideal for gate electrodes; a poly(4-vinylphenol) dielectric; and a poly(2,5-bis(3-tetradecylthiophene-2-yl)thieno[3,2-b]…
Number of citations: 131 www.sciencedirect.com
E Cho, C Risko, D Kim, R Gysel, N Cates… - Journal of the …, 2012 - ACS Publications
… based on molecular mechanics and two-dimensional XRD simulations to develop a detailed model of the molecular-scale packing structure of poly(2,5-bis (3-tetradecylthiophene-2-yl)…
Number of citations: 123 pubs.acs.org
TM Lee, S Mittler-Neher, D Neher, GI Stegeman… - Optical Materials, 1992 - Elsevier
… were performed at a number ofwavelengths in the red and near infrared region of the spectrum by grating coupling into a series ofpolythiophenes, poly I 3-tetradecylthiophene I (PT 14), …
Number of citations: 38 www.sciencedirect.com
W Wang, C Liu, D Zhang, W Liu… - Acta Geologica Sinica …, 2019 - Wiley Online Library
… All samples were mixed with triple distilled water apart from samples of 3tetradecylthiophene… glass ampules (2 cm by 10 cm for 10 g 3tetradecylthiophene, and 6 cm by 10 cm in all other …
Number of citations: 6 onlinelibrary.wiley.com
YY Noh, X Cheng, M Tello, MJ Lee… - Semiconductor …, 2011 - iopscience.iop.org
… by insertion of a self-assembled monolayer at the metal/semiconductor interface in top-gate staggered polymer field-effect transistors fabricated with poly(2,5-bis(3-tetradecylthiophene-2…
Number of citations: 32 iopscience.iop.org
J Guay, AF Diaz, JY Bergeron, M Leclerc - Journal of Electroanalytical …, 1993 - Elsevier
Poly(3-octylthiophene) (PT8), poly(3-tetradecylthiophene) (PT14) and poly[(3-octyloxy)-4-methylthiophene] (POMT) have been analyzed by cyclic voltammetry in solution and as precast …
Number of citations: 4 www.sciencedirect.com
CK Lee, CW Pao - The Journal of Physical Chemistry C, 2012 - ACS Publications
… In this study, we used coarse-grained molecular simulations to simulate the thermal annealing process of poly-2,5-bis(3-tetradecylthiophene-2-yl)thieno[3,2-b]thiophene (PBTTT):[6,6]-…
Number of citations: 48 pubs.acs.org

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